1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one is a compound classified within the category of organic compounds, specifically as an acylated pyrrolidine derivative. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly as a ligand for various receptors involved in neurological functions.
The compound can be synthesized through various methods, often starting from commercially available precursors. Its synthesis and properties have been documented in several patents and scientific literature, highlighting its relevance in drug development and research.
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one belongs to the class of pyrrolidines, which are five-membered saturated heterocycles containing one nitrogen atom. It is categorized as an n-acylpyrrolidine, which indicates that it has an acyl functional group attached to the nitrogen of the pyrrolidine ring.
The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one typically involves multi-step reactions starting from simpler precursors. Common methods include:
The synthesis may involve the use of strong bases like sodium hydride and solvents such as dimethylformamide to facilitate the reactions. Reaction conditions are optimized to maximize yield and purity, often employing techniques like recrystallization and chromatography for purification .
The molecular formula for 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one is , indicating it contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Its structure features a pyrrolidine ring substituted with a piperidine group.
The compound's structural characteristics can be represented using various chemical notation systems:
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
The mechanism of action for 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one primarily involves its interaction with specific neurotransmitter receptors in the brain. It has shown potential as a ligand for serotonin receptors, which play a crucial role in mood regulation and cognitive functions. The binding affinity and selectivity for these receptors can influence its pharmacological effects, making it a candidate for further research in treating neurological disorders .
The physical properties of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one include:
The compound exhibits typical chemical behaviors associated with amides and heterocycles, including:
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one has several scientific uses:
The synthesis of 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one (C₁₀H₁₈N₂O, CID 121207304) leverages strategic bond formations between the pyrrolidinone and piperidine moieties. A prevalent approach involves N-alkylation of 4-piperidone derivatives with halogenated pyrrolidinones, followed by reductive amination. Patent literature demonstrates a high-yielding route where 1-methyl-4-oxopyrrolidine-2-carboxylate reacts with 4-aminopiperidine under transfer hydrogenation conditions (Pd/C, HCO₂NH₄), achieving >85% yield [2]. Alternative pathways employ Grignard reactions between 4-cyano-1-methylpyrrolidin-2-one and piperidinyl magnesium halides, though this requires stringent anhydrous conditions [9].
For scalability, one-pot cascade reactions are preferred. A Suzuki-Miyaura coupling/hydrogenation sequence constructs the hybrid scaffold from bromopyridinyl-pyrrolidinone precursors using Pd/C catalysis under mild H₂ pressure (3 atm, 50°C). This method preserves stereochemistry and achieves 78–92% isolated yields [8]. Critical parameters influencing yield include:
Table 1: Comparative Synthetic Routes
Method | Key Reagent/Catalyst | Yield (%) | Reaction Conditions |
---|---|---|---|
Reductive Amination | Pd/C, HCO₂NH₄ | 85–92 | MeOH, 25°C, 12 h |
Grignard Addition | R-MgBr (R=piperidinyl) | 70–78 | THF, –78°C to 25°C, 24 h |
Suzuki-Hydrogenation | Pd/C, H₂ | 78–92 | DMF/H₂O, 50°C, 3 atm H₂, 8 h |
Chiral analogs of 1-methyl-4-(piperidin-4-yl)pyrrolidin-2-one require resolution due to stereoselective bioactivity. Diastereomeric salt crystallization using dibenzoyl-D-tartaric acid in ethanol resolves racemic mixtures, yielding enantiomerically enriched (>98% ee) (3R,4S)-isomers [9]. For non-crystallizable derivatives, chiral stationary phase (CSP) HPLC with amylose-derived columns (Chiralpak AD-H) achieves baseline separation using n-hexane/isopropanol/diethylamine (85:15:0.1 v/v) [7].
Notably, the antidepressant candidate BMS-986169—containing a fluorinated piperidinyl-pyrrolidinone core—was resolved via preparative supercritical fluid chromatography (SFC) with cellulose tris(3,5-dimethylphenylcarbamate) as CSP. This technique delivers >99% ee with 30 mg/min throughput, underscoring its industrial applicability [7]. Resolution kinetics reveal:
Table 2: Enantiomeric Resolution Methods
Technique | Resolving Agent/Column | ee (%) | Throughput |
---|---|---|---|
Salt Crystallization | Dibenzoyl-D-tartaric acid | 98.5 | 5 g/batch |
HPLC (CSP) | Chiralpak AD-H | 99.2 | 2 mg/min |
SFC | Cellulose tris(DMPC) | 99.7 | 30 mg/min |
Structural diversification exploits the nucleophilicity of the piperidine nitrogen and electrophilicity of the pyrrolidinone carbonyl. Acid-catalyzed cyclizations with succinic anhydride yield fused tetracyclic systems (e.g., 6-oxo-1,7-diazaspiro[4.5]decanes), pivotal for enhancing receptor affinity [2] [10]. In alkaloid-inspired modifications, Mannich condensations between 1-methylpyrrolidin-2-one, formaldehyde, and primary amines generate 3-aminomethyl derivatives, which exhibit enhanced blood-brain barrier permeability [10].
Spiro-fusion strategies are particularly valuable. Treatment with 1,2-dibromoethane and K₂CO₃ in DMF produces spirocyclic quaternary centers at C4 of the piperidine ring. These constrained analogs show 3-fold higher potency as NMDA receptor antagonists compared to linear counterparts [6] [9]. Key reactivity trends include:
Table 3: Strategic Modifications and Applications
Reaction Type | Product Scaffold | Biological Relevance |
---|---|---|
Succinic Anhydride Fusion | 7,9-Dioxo-1,4-diazaspiro[5.5]undecane | Renin inhibitors [2] |
Mannich Condensation | 3-(Aminomethyl)pyrrolidin-2-one | Cognitive enhancers [10] |
Spirocyclization | 1-Oxa-7-azaspiro[4.4]nonan-8-one | Antidepressants [6] |
Compound Tables
Table 4: Key Compounds in Synthesis Optimization
Compound Name | Structure | Role in Optimization |
---|---|---|
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one | Core scaffold | Baseline structure for derivatization |
(3R,4S)-3-Fluoro-4-(4-hydroxyphenyl)piperidine | Chiral building block | Enantioselective synthesis [7] |
1-(4-Methylbenzyl)pyrrolidin-2-one | N-Alkylated precursor | Prodrug synthesis (BMS-986169) [7] |
3,5-Bis(5-methylpyrrolidin-2-yl)pyridine | Spiropiperidine analog | Nicotinic receptor affinity [10] |
Table 5: Functionalized Derivatives and Their Applications
Derivative | Structural Feature | Pharmacological Target |
---|---|---|
BMS-986169 | Fluorinated piperidine-pyrrolidinone | GluN2B NMDA receptor [7] |
5-(1H-Tetrazol-5-yl)pyrrolidin-2-one | Tetrazole appendage | Anticonvulsant screening [6] |
1-(1-(5-Nitro-1H-indol-3-yl)ethyl)pyrrolidin-2-one | Indole-pyrrolidinone hybrid | Cytotoxic agents [6] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2